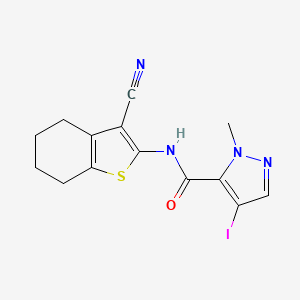
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-4-ヨード-1-メチル-1H-ピラゾール-5-カルボキサミドは、複素環式化合物に属する複雑な有機化合物です。この化合物は、シアノ基とヨウ素原子とともに、ベンゾチオフェン環とピラゾール環が融合した構造を特徴としています。
合成方法
合成経路と反応条件
N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-4-ヨード-1-メチル-1H-ピラゾール-5-カルボキサミドの合成は、通常、複数の手順を伴います。
ベンゾチオフェン環の形成: 最初のステップは、適切な前駆体の環化によってベンゾチオフェン環を形成することです。これは、フリーデル・クラフツのアシル化反応に続いて環化反応によって達成できます。
シアノ基の導入: シアノ基は、適切なシアノ化剤を用いた求核置換反応によって導入されます。
ピラゾール環の形成: ピラゾール環は、ヒドラジン誘導体と1,3-ジカルボニル化合物を用いた縮合反応によって合成されます。
ヨウ素化: ヨウ素原子は、ヨウ素またはヨウ素含有試薬を用いた求電子置換反応によって導入されます。
アミド化: 最後のステップは、適切なアミンとカルボン酸誘導体を使用してアミド化反応によってカルボキサミド基を形成することです。
工業的製造方法
この化合物の工業的製造には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にベンゾチオフェン環の硫黄原子で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、シアノ基を標的にして、アミン基に変換できます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの酸化剤。
還元: 水素化リチウムアルミニウムや触媒的ハイドロジェネーションなどの還元剤。
置換: アミン、チオール、アルコキシドなどの求核剤。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用した求核剤に応じて、様々な置換誘導体。
科学研究への応用
N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-4-ヨード-1-メチル-1H-ピラゾール-5-カルボキサミドは、科学研究で様々な応用があります。
化学: より複雑な分子の合成における構成要素として、および様々な有機反応における試薬として使用されます。
生物学: 抗菌剤、抗真菌剤、または抗がん剤としての生物活性化合物としての可能性について調査されています。
医学: 創薬におけるリード化合物としての潜在的な治療用途について研究されています。
産業: ポリマーや触媒など、特定の特性を持つ新しい材料の開発に利用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Iodination: The iodine atom is introduced through an electrophilic substitution reaction using iodine or an iodine-containing reagent.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-4-ヨード-1-メチル-1H-ピラゾール-5-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。シアノ基とヨウ素原子は、その結合親和性と特異性において重要な役割を果たします。この化合物は、酵素、受容体、または他のタンパク質と相互作用し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や使用状況によって異なる可能性があります。
類似化合物の比較
類似化合物
- N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-5-メチル-4-ニトロ-3-イソキサゾールカルボキサミド
- N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-2-[(3-シアノ-6-チオフェン-2-イル-2-ピリジニル)チオ]アセトアミド
- N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-5-(2-メチルプロピル)-3-イソキサゾールカルボキサミド
独自性
N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-4-ヨード-1-メチル-1H-ピラゾール-5-カルボキサミドの独自性は、その特定の官能基の組み合わせにあります。これらの官能基は、異なる化学反応性と生物活性を付与します。特に、ヨウ素原子の存在は、この化合物を他の類似化合物と差別化し、生物系における結合親和性と特異性を高める可能性があります。
類似化合物との比較
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(2-methylpropyl)-3-isoxazolecarboxamide
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, in particular, differentiates it from other similar compounds and may enhance its binding affinity and specificity in biological systems.
特性
分子式 |
C14H13IN4OS |
|---|---|
分子量 |
412.25 g/mol |
IUPAC名 |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13IN4OS/c1-19-12(10(15)7-17-19)13(20)18-14-9(6-16)8-4-2-3-5-11(8)21-14/h7H,2-5H2,1H3,(H,18,20) |
InChIキー |
NXHJEJOXUPMRFH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{cyclopentyl[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10960186.png)
![ethyl 5-carbamoyl-2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10960193.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B10960199.png)
![N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10960201.png)
![3-(2,6-dichlorophenyl)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10960208.png)
![2-[({3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10960220.png)
![1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10960225.png)
![Ethyl [2-bromo-6-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetate](/img/structure/B10960236.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10960237.png)
![Ethyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10960242.png)
![4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960248.png)
![4-[4-(difluoromethoxy)-3-methoxyphenyl]-11-(difluoromethyl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10960254.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10960257.png)
![N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960262.png)
